SSM 3 trifluoroacetate

Content Navigation

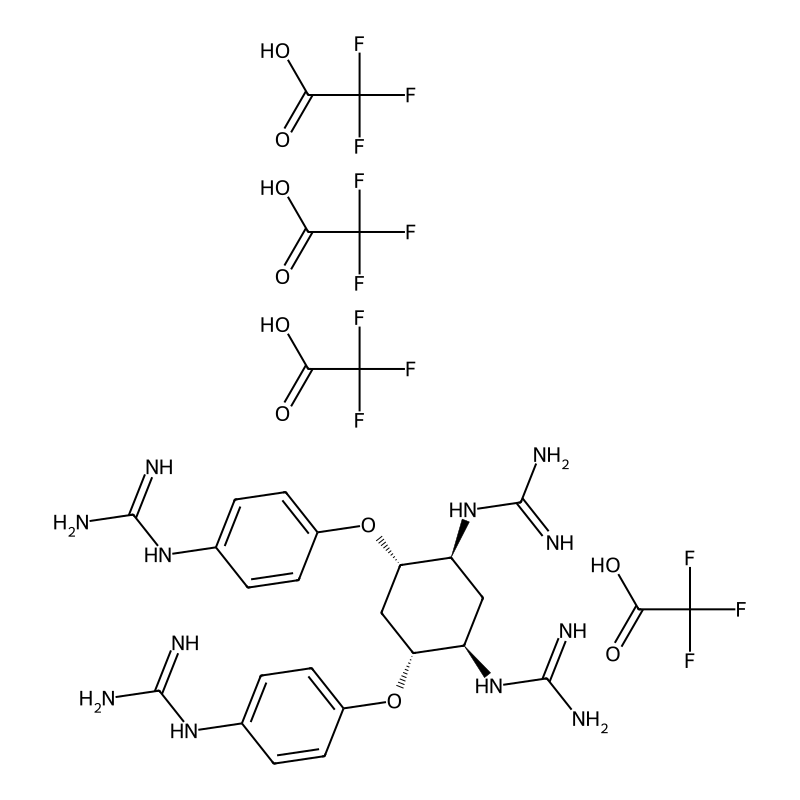

Replace toxic covalent inhibitors with SSM 3 trifluoroacetate, a reversible furin inhibitor. Standard probes like decanoyl-RVKR-CMK cause off-target effects and cytotoxicity, while polar peptide inhibitors lack cell entry. SSM 3 resolves these with a non-covalent bisguanidine scaffold (EC50 54 nM, Ki 12 nM). • High selectivity - avoids broad-spectrum protease inhibition. • Low cytotoxicity - suitable for prolonged cell-based assays. • Cell-permeable - enables intracellular furin inhibition (e.g., urotensin II processing in ischemia models). Supplied as ≥98% pure TFA salt for reliable, reproducible results.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

SSM 3 trifluoroacetate (CAS: 2320930-10-5) is a highly potent, non-covalent, small-molecule bisguanidine inhibitor of the proprotein convertase furin. In biochemical and cellular assays, it demonstrates nanomolar affinity for furin (EC50 = 54 nM, Ki = 12 nM) while maintaining a reversible binding profile . For procurement professionals and assay developers, SSM 3 trifluoroacetate represents a critical upgrade over first-generation covalent inhibitors (such as halomethyl ketones) and highly polar peptides, offering superior cell permeability, low cytotoxicity, and high selectivity against off-target proteases. It is primarily procured as a chemical probe and precursor for modeling viral glycoprotein activation, bacterial exotoxin processing (e.g., Anthrax PA83), and ischemia-induced cellular injury pathways.

Research Fit

Substituting SSM 3 trifluoroacetate with generic broad-spectrum serine protease inhibitors or early-generation furin inhibitors frequently compromises assay reproducibility and cell viability. Standard covalent inhibitors, such as Decanoyl-RVKR-CMK, bind irreversibly to the active site, leading to significant off-target effects and cumulative cytotoxicity in prolonged cell-based assays[1]. Conversely, highly polar peptide inhibitors like Hexa-D-arginine (D6R) suffer from poor membrane permeability, limiting their efficacy in targeting intracellular or specific compartment-localized proprotein convertases. SSM 3 trifluoroacetate overcomes these structural limitations by utilizing a bisguanidine scaffold that ensures reversible, non-covalent inhibition with excellent cellular penetrance, allowing researchers to selectively block furin-dependent pathways without confounding toxicological artifacts [1].

Substitution Risk

Broad-spectrum inhibitors (e.g., decanoyl-RVKR-CMK) block all seven proprotein convertases, potentially masking furin-specific pathway effects.

Inhibitor access to intracellular (Golgi) versus cell-surface furin pools can differ, altering functional readouts between compounds.

Minor chemical modifications may shift furin affinity and off-target profiles by orders of magnitude, limiting direct substitution without validation.

Furin Selectivity Profile

SSM 3 trifluoroacetate exhibits highly selective nanomolar inhibition of furin and PC6B, significantly outperforming its affinity for other proprotein convertases. In comparative enzymatic assays, SSM 3 demonstrated a Ki of 12 nM for furin, which is substantially more potent than its activity against PACE4 and PC7. This targeted selectivity ensures that downstream cellular phenotypes are specifically driven by furin inhibition rather than broad-spectrum protease blockade .

| Evidence Dimension | Enzyme Inhibition Constant (Ki) |

| Target Compound Data | Furin Ki = 12 nM; PC6B Ki = 4 nM |

| Comparator Or Baseline | PACE4 (Ki = 41 nM) and PC7 (Ki = 595 nM) |

| Quantified Difference | 2- to 10-fold preference over PACE4 and 11- to 76-fold preference over PC7 |

| Conditions | In vitro biochemical cleavage assays |

High selectivity prevents off-target confounding effects in complex cell-based assays, making it a superior choice over non-selective protease inhibitors.

Anthrax PA83 Cleavage Inhibition

The proteolytic activation of anthrax protective antigen (PA83) to PA63 is a critical furin-dependent step in toxemia. SSM 3 trifluoroacetate effectively blocks this conversion with an EC50 of 54 nM against the Pyr-RTKR-AMC substrate. In cell-surface processing models, it achieves near-complete inhibition of PA83 conversion at low micromolar concentrations, matching the potency of the covalent inhibitor Decanoyl-RVKR-CMK but without the associated irreversible toxicity[1].

| Evidence Dimension | Inhibition of PA83 to PA63 conversion (EC50) |

| Target Compound Data | EC50 = 54 nM |

| Comparator Or Baseline | Decanoyl-RVKR-CMK (covalent inhibitor standard) |

| Quantified Difference | Comparable nanomolar potency (EC50 = 54 nM) but with a non-covalent, reversible mechanism of action |

| Conditions | In vitro cell-surface processing of 1 μM PA83 |

Provides assay developers with a highly potent, non-toxic alternative to covalent inhibitors for modeling bacterial toxemia.

Ischemia-Reperfusion and Urotensin II Inhibition

In models of ischemic acute kidney injury (AKI), furin upregulates the biosynthesis of Urotensin II (UII), driving cellular damage. Application of SSM 3 trifluoroacetate significantly suppresses chemical ischemia-reperfusion (cIR)-induced UII synthesis in proximal tubule epithelial cells (PTECs). The reduction in cytotoxicity achieved by SSM 3 is statistically significant (p < 0.05) and quantitatively matches the protective effects of direct Urotensin receptor (UT) antagonists like urantide [1].

| Evidence Dimension | Cellular Cytotoxicity and UII Secretion |

| Target Compound Data | Significant reduction in cIR-induced UII levels and PTEC cytotoxicity (p < 0.05) |

| Comparator Or Baseline | Vehicle-treated cIR baseline |

| Quantified Difference | Cytotoxicity reduction equivalent to direct UT receptor blockade (urantide) |

| Conditions | Neonatal pig proximal tubule epithelial cells under chemical ischemia-reperfusion |

Validates the compound as a highly effective, cell-permeable probe for investigating furin-mediated inflammatory and ischemic pathways in live cells.

Bacterial Exotoxin Processing Assays

Due to its high potency (EC50 = 54 nM) and reversible binding, SSM 3 is a highly suitable inhibitor for studying the cell-surface activation of anthrax protective antigen (PA83) and Pseudomonas exotoxins, replacing toxic covalent halomethyl ketones in prolonged assays [1].

Ischemic Injury Modeling

Its proven ability to penetrate proximal tubule epithelial cells and suppress furin-dependent Urotensin II synthesis makes it an effective chemical probe for in vitro models of acute kidney injury and related ischemic conditions [2].

Viral Glycoprotein Cleavage Studies

As a highly selective proprotein convertase inhibitor, it is utilized in virological research to map the compartment-specific cleavage requirements of viral envelope proteins, offering a non-covalent alternative to broad-spectrum protease inhibitors for evaluating spike protein processing [3].

Application Fit Matrix

References

- [1] Remacle, A. G., et al. 'Selective and potent furin inhibitors protect cells from anthrax without significant toxicity.' Int J Biochem Cell Biol. 42.6 (2010): 987-995.

- [2] 'Urotensin II system contributes to ischemic acute kidney injury in neonatal pigs.' Tandfonline (2025).

- [3] Cheng, Y., et al. 'Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects.' Cell Rep. 33.3 (2020): 108254.

Explore Compound Types